Doxazosinmesilat
Übersicht
Beschreibung
Doxazosin mesylate is a quinazoline compound that acts as a selective alpha-1 adrenergic receptor antagonist. It is primarily used to treat benign prostatic hyperplasia (BPH) and hypertension. By relaxing the muscles in the prostate and bladder neck, it helps improve urination in men with BPH. Additionally, it lowers blood pressure by relaxing blood vessels, allowing blood to flow more easily .
Wirkmechanismus
Target of Action
Doxazosin mesylate is a quinazoline compound that selectively inhibits the alpha-1 subtype of alpha-adrenergic receptors . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, as well as in the vascular smooth muscle. By targeting these receptors, doxazosin mesylate can effectively treat symptoms of benign prostatic hyperplasia (BPH) and hypertension .
Mode of Action
As an alpha-1 adrenergic antagonist, doxazosin mesylate blocks the action of norepinephrine on alpha-1 receptors. This blockade results in the relaxation of smooth muscle in the prostate and bladder neck, improving urine flow and reducing BPH symptoms . In the case of hypertension, the inhibition of these receptors leads to vasodilation, or the widening of blood vessels, which reduces total peripheral resistance and lowers blood pressure .
Biochemical Pathways
Doxazosin mesylate’s action on alpha-1 adrenergic receptors disrupts the normal sympathetic nervous system response. Under normal conditions, the binding of norepinephrine to these receptors triggers a cascade of intracellular events, including the activation of the enzyme phospholipase C. This enzyme promotes the release of intracellular calcium ions, leading to muscle contraction. By blocking these receptors, doxazosin mesylate prevents this cascade, leading to muscle relaxation .
Pharmacokinetics
Doxazosin mesylate is well absorbed in the body with a bioavailability of approximately 65%, reflecting first-pass metabolism by the liver . Peak plasma levels occur about 2-3 hours after oral administration . Metabolism occurs primarily via the liver enzyme CYP3A4, with secondary pathways involving CYP2D6 and CYP2C9 . The drug is excreted primarily in feces, with about 63% of the dose excreted as metabolites .
Result of Action
The molecular and cellular effects of doxazosin mesylate’s action include the relaxation of smooth muscle in the prostate, bladder neck, and blood vessels. This leads to improved urine flow in BPH patients and reduced blood pressure in hypertensive patients . In addition, some studies have shown that doxazosin mesylate can induce apoptosis in certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of doxazosin mesylate. For example, the drug’s degradation rate can be affected by light and the presence of certain ions in the environment . Furthermore, the formulation of the drug can impact its bioavailability and efficacy. For instance, fast-dissolving oral strips of doxazosin mesylate have been developed to improve the drug’s bioavailability and provide a faster onset of action .
Wissenschaftliche Forschungsanwendungen
Doxazosinmesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung bei der Entwicklung neuer Alpha-1-Adrenorezeptor-Antagonisten verwendet.
Biologie: Studien zu seinen Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.
Medizin: Untersuchungen zu seinem möglichen Einsatz bei der Behandlung anderer Erkrankungen wie posttraumatischer Belastungsstörung (PTSD) und chronischer Prostatitis .
Industrie: Einsatz bei der Formulierung von kontrollierten Freisetzungssystemen für die Arzneimittelabgabe, um die Patientencompliance und die therapeutische Wirksamkeit zu verbessern .
5. Wirkmechanismus
Doxazosinmesylat wirkt durch selektive Blockierung von Alpha-1-Adrenorezeptoren, die sich in der glatten Muskulatur der Blutgefäße und der Prostata befinden. Durch die Hemmung dieser Rezeptoren verursacht es eine Vasodilatation und Entspannung der Prostata- und Blasenhalsmuskulatur. Dies führt zu einem verbesserten Harnfluss bei Patienten mit BPH und einem niedrigeren Blutdruck bei hypertensiven Patienten. Die primären molekularen Zielstrukturen sind die Alpha-1-Adrenorezeptoren, und die beteiligten Signalwege umfassen die Hemmung der Aktivität des sympathischen Nervensystems .
Ähnliche Verbindungen:
Prazosin: Ein weiterer Alpha-1-Adrenorezeptor-Antagonist, der zur Behandlung von Bluthochdruck und BPH eingesetzt wird.
Terazosin: Ähnlich wie Doxazosinmesylat wird es bei Bluthochdruck und BPH eingesetzt, hat aber eine kürzere Halbwertszeit.
Tamsulosin: Hauptsächlich bei BPH eingesetzt, mit einer höheren Selektivität für Alpha-1A-Rezeptoren in der Prostata
Einzigartigkeit: Doxazosinmesylat zeichnet sich durch seine lang anhaltende Wirkung aus, die eine einmal tägliche Dosierung ermöglicht. Dies verbessert die Patientencompliance im Vergleich zu anderen Alpha-1-Adrenorezeptor-Antagonisten, die mehrmals täglich verabreicht werden müssen. Darüber hinaus macht seine Doppelfunktion bei Bluthochdruck und BPH es zu einem vielseitigen therapeutischen Mittel .
Biochemische Analyse
Biochemical Properties
Doxazosin mesylate interacts with alpha1-adrenergic receptors, which are proteins located in various tissues throughout the body, including the prostate and bladder neck . By blocking these receptors, doxazosin mesylate inhibits the tightening of smooth muscle, which can affect urine flow and frequency . The metabolism of doxazosin mesylate involves several enzymes, including CYP3A4, CYP2D6, and CYP2C9 .
Cellular Effects
Doxazosin mesylate has a significant impact on cellular function. It relaxes the muscles in the prostate and bladder neck, making it easier to urinate . This relaxation is achieved by blocking the alpha1-adrenergic receptors, which are involved in the contraction of smooth muscle . Additionally, doxazosin mesylate can cause apoptosis of hERG potassium channels in an in vitro setting, which may contribute to a risk of heart failure .
Molecular Mechanism
The molecular mechanism of doxazosin mesylate involves the competitive inhibition of postsynaptic alpha1-adrenergic receptors . This inhibition results in the dilation of veins and arterioles, leading to a decrease in total peripheral resistance and blood pressure . In the context of BPH, the inhibition of these receptors in prostatic stromal and bladder neck tissues reduces the urethral stricture causing BPH symptoms .
Temporal Effects in Laboratory Settings
Postural hypotension, with or without symptoms such as dizziness, may develop within a few hours following the administration of doxazosin mesylate . The long-lasting effects of doxazosin mesylate allow it to be administered once a day .
Dosage Effects in Animal Models
In animal reproduction studies, no adverse developmental effects were observed when doxazosin mesylate was orally administered to pregnant rabbits and rats during the period of organogenesis at doses of up to 41 mg/kg and 20 mg/kg, respectively . Postnatal development was delayed in rats at a dose of 8 times the 12 mg/day recommended dose .
Metabolic Pathways
Doxazosin mesylate is extensively metabolized in the liver, mainly by O-demethylation of the quinazoline nucleus or hydroxylation of the benzodioxan moiety . The primary pathway for elimination is via CYP3A4, with CYP2D6 and CYP2C9 metabolic pathways also involved to a lesser extent .
Transport and Distribution
Doxazosin mesylate is absorbed after oral administration and reaches the maximum plasma level within 2–3 hours . This rapid absorption can sometimes lead to sudden hypotension, requiring the drug to be given in low doses with high frequent dosing .
Subcellular Localization
As an alpha1-adrenergic receptor antagonist, doxazosin mesylate primarily interacts with these receptors located in the cell membrane. The blocking of these receptors leads to the relaxation of smooth muscle in the prostate and bladder neck, affecting the function of these cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Doxazosinmesylat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2,3-Dihydro-1,4-benzodioxin-2-carbonylchlorid mit Piperazin beinhaltet, gefolgt von der Reaktion mit 6,7-Dimethoxy-4-aminochinolin. Das Endprodukt wird dann mit Methansulfonsäure behandelt, um das Mesylatsalz zu bilden .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Doxazosinmesylat unter Verwendung großtechnischer chemischer Synthesetechniken hergestellt. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität und Ausbeute des Endprodukts zu gewährleisten. Die Synthese erfolgt typischerweise in Batchreaktoren, gefolgt von Reinigungsschritten wie Kristallisation und Filtration .
Arten von Reaktionen:
Oxidation: Doxazosinmesylat kann einen oxidativen Abbau erfahren, der zur Bildung verschiedener Abbauprodukte führt.
Reduktion: Die Verbindung ist unter reduzierenden Bedingungen relativ stabil.
Substitution: Sie kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Chinolinring .
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter sauren oder neutralen Bedingungen.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base .
Hauptprodukte, die gebildet werden:
Oxidation: Verschiedene Chinolinderivate.
Substitution: Substituierte Chinolinverbindungen .
Vergleich Mit ähnlichen Verbindungen
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and BPH.
Terazosin: Similar to doxazosin mesylate, it is used for hypertension and BPH but has a shorter half-life.
Tamsulosin: Primarily used for BPH, with a higher selectivity for alpha-1A receptors in the prostate
Uniqueness: Doxazosin mesylate is unique due to its long-lasting effects, allowing for once-daily dosing. This improves patient compliance compared to other alpha-1 adrenergic receptor antagonists that require multiple doses per day. Additionally, its dual action on both hypertension and BPH makes it a versatile therapeutic agent .
Eigenschaften
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJECBOKJABCYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74191-85-8 (Parent) | |
Record name | Doxazosin mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045598 | |
Record name | Doxazosin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
... Freely soluble in dimethylsulfoxide, soluble in dimethylformamide, slightly soluble in methanol, ethanol, and water (0.8 percent at 25 °C), and very slighlty soluble in acetone and methylene chloride. | |
Record name | DOXAZOSIN MESYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Selective alpha1-adrenergic blocker related to prazosin, q.v. /Salt not specified/, Blocks postsynaptic alpha 1 receptors and cause vasodilation /Salt not specified/, Hypertension: Blockade of alpha1-adrenergic receptors by doxazosin results in peripheral vasodilation, which produces a fall in blood pressure because of decreased peripheral vascular resistance. Benign prostatic hyperplasia: Relaxation of smooth muscle in the bladder neck, prostate, and prostate capsule produced by alpha1-adrenergic blockade results in a reduction in urethral resistance and pressure, bladder outlet resistance, and urinary symptoms. /Salt not specified/, Previous studies have demonstrated that the alpha(1)-adrenergic receptor antagonist doxazosin (Dox) inhibits multiple mitogenic signaling pathways in human vascular smooth muscle cells. This broad antiproliferative activity of Dox occurs through a novel mechanism unrelated to its blocking the alpha(1)-adrenergic receptor. Flow cytometry demonstrated that Dox prevents mitogen-induced G(1)-->S progression of human coronary artery smooth muscle cells (CASMCs) in a dose-dependent manner, with a maximal reduction of S-phase transition by 88+/-10.5% in 20 ng/mL platelet-derived growth factor and 1 micromol/L insulin (P+I)-stimulated cells (P<0.01 for 10 micromol/L Dox versus P+I alone) and 52+/-18.7% for 10% FBS-induced mitogenesis (P<0.05 for 10 micromol/L Dox versus 10% FBS alone). Inhibition of G(1) exit by Dox was accompanied by a significant blockade of retinoblastoma protein (Rb) phospstimulated quiescent CASMCs to progress through G(1) and enter the S phase. E2F-mediated G(1) exit was not affected by Dox, suggesting that it targets events upstream from Rb hyperphosphorylation. Downregulation of the cyclin-dependent kinase inhibitory protein p27 is important for maximal activation of G(1) cyclin/cyclin-dependent kinase holoenzymes to overcome the cell cycle inhibitory activity of Rb. In Western blot analysis, p27 levels decreased after mitogenic stimulation (after P+I, 43+/-1.8% of quiescent cells [P<0.01 versus quiescent cells]; after 10% FBS, 55+/-7.7% of quiescent cells [P<0. 05 versus quiescent cells]), whereas the addition of Dox (10 micromol/L) markedly attenuated its downregulation (after P+I, 90+/-8.3% of quiescent cells [P<0.05 versus P+I alone]; after 10% FBS, 78+/-8.3% of quiescent cells [P<0.05 versus 10% FBS alone]). Furthermore, Dox inhibited cyclin A expression, an E2F regulated gene that is essential for cell cycle progression into the S phase. The present study demonstrates that Dox inhibits CASMC proliferation by blocking cell cycle progression from the G(0)/G(1) phase to the S phase. This G(1)-->S blockade likely results from an inhibition of mitogen-induced Rb hyperphosphorylation through prevention of p27 downregulation. /Salt not specified/, For more Mechanism of Action (Complete) data for DOXAZOSIN MESYLATE (6 total), please visit the HSDB record page. | |
Record name | DOXAZOSIN MESYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
77883-43-3 | |
Record name | Doxazosin mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77883-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxazosin mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxazosin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxazosin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, methanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXAZOSIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86P6PQK0MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DOXAZOSIN MESYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.